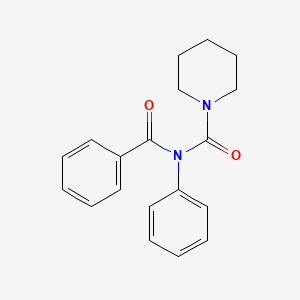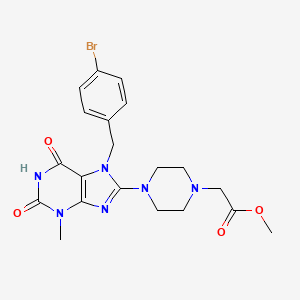![molecular formula C11H13N5O2 B2555032 2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acidhydrazide CAS No. 886498-88-0](/img/structure/B2555032.png)
2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acidhydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acidhydrazide is a chemical compound with the molecular formula C11H13N5O2 and a molecular weight of 247.25322 g/mol . This compound is known for its unique structure, which includes a triazole ring, a phenoxy group, and a propionic acidhydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
The synthesis of 2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acidhydrazide typically involves multiple steps. One common synthetic route starts with the preparation of 4-(1,2,4-triazol-1-yl)phenol, which is then reacted with 2-bromo-propionic acid to form the intermediate compound. This intermediate is subsequently treated with hydrazine hydrate to yield the final product . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Analyse Chemischer Reaktionen
2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acidhydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Condensation: It can also undergo condensation reactions with aldehydes or ketones to form hydrazones or other condensation products
Wissenschaftliche Forschungsanwendungen
2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acidhydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for biological studies.
Wirkmechanismus
The mechanism of action of 2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acidhydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with metal ions and proteins, potentially inhibiting their activity. The phenoxy group may contribute to the compound’s binding affinity, while the propionic acidhydrazide moiety can form hydrogen bonds with target molecules. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acidhydrazide can be compared with other similar compounds, such as:
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound also contains a triazole ring and a phenyl group but lacks the propionic acidhydrazide moiety.
1,2,4-Triazole derivatives: These compounds share the triazole ring structure but may have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
2-[4-(1,2,4-triazol-1-yl)phenoxy]propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-8(11(17)15-12)18-10-4-2-9(3-5-10)16-7-13-6-14-16/h2-8H,12H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIAEFQBDQJQRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC=C(C=C1)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2554955.png)
![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2554957.png)

![methyl 2-[(4-benzyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2554959.png)

![2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2554964.png)
![N-[2-(furan-2-yl)-2-methoxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2554965.png)
![2-{[8-Ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2554969.png)
![1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]pentan-1-one](/img/structure/B2554970.png)

